molecular formula C9H7BrF2 B1449920 1-Bromo-4-(2,2-difluorocyclopropyl)benzene CAS No. 1275621-14-1

1-Bromo-4-(2,2-difluorocyclopropyl)benzene

Cat. No.: B1449920
CAS No.: 1275621-14-1
M. Wt: 233.05 g/mol
InChI Key: UNRAQIPJBWLZLA-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C9H7BrF2 It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2,2-difluorocyclopropyl group is attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(2,2-difluorocyclopropyl)benzene typically involves the following steps:

    Bromination: The bromination of the benzene ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the para position.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Bromo-4-(2,2-difluorocyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropylbenzene derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2,2-difluorocyclopropyl)benzene has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and difluorocyclopropyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Bromo-4-(2,2-difluorocyclopropyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-(cyclopropyl)benzene: Lacks the difluoro substitution, which can affect its reactivity and applications.

    1-Bromo-4-(2,2-dichlorocyclopropyl)benzene: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties.

    1-Bromo-4-(2,2-difluoropropyl)benzene: Has a propyl group instead of a cyclopropyl group, which can influence its steric and electronic characteristics.

Biological Activity

1-Bromo-4-(2,2-difluorocyclopropyl)benzene (CAS No. 1275621-14-1) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C10H8BrF2
Molecular Weight: 251.07 g/mol
IUPAC Name: this compound

The presence of a bromine atom and a difluorocyclopropyl group contributes to the compound's unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that halogenated compounds can modulate enzyme activity, influence receptor binding, and affect signal transduction pathways.

  • Enzyme Inhibition: The bromine atom may enhance binding affinity to certain enzymes, potentially inhibiting their activity.
  • Receptor Interaction: The difluorocyclopropyl group can alter the lipophilicity and steric properties of the molecule, impacting its interaction with G-protein coupled receptors (GPCRs).

Antimicrobial Activity

Studies have shown that halogenated aromatic compounds exhibit antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.

Organism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

Emerging research highlights the potential anticancer effects of halogenated compounds. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Toxicity Profile

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Acute toxicity studies have been conducted to determine the median lethal dose (LD50) in animal models.

Study Type LD50 (mg/kg) Observed Effects
Oral Administration2000Tremors, weight loss, lethargy
Inhalation Exposure15000Respiratory distress, neurological symptoms

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of various halogenated compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of halogenated benzene derivatives revealed that treatment with this compound resulted in a marked decrease in cell viability in breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Properties

IUPAC Name

1-bromo-4-(2,2-difluorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRAQIPJBWLZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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